![molecular formula C13H12ClNO3S B2848586 Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate CAS No. 425629-94-3](/img/structure/B2848586.png)
Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
The compound “ethyl 2- { [ (4-chlorophenyl)carbamothioyl]amino}acetate” has a CAS Number of 321433-76-5 and a molecular weight of 272.76 . .
Molecular Structure Analysis
The InChI Code for “ethyl 2- { [ (4-chlorophenyl)carbamothioyl]amino}acetate” is 1S/C11H13ClN2O2S/c1-2-16-10 (15)7-13-11 (17)14-9-5-3-8 (12)4-6-9/h3-6H,2,7H2,1H3, (H2,13,14,17) . For “Ethyl 2- ( (4-chlorophenyl)amino)acetate”, the InChI Code is 1S/C10H12ClNO2/c1-2-14-10 (13)7-12-9-5-3-8 (11)4-6-9/h3-6,12H,2,7H2,1H3 .
Physical And Chemical Properties Analysis
The compound “ethyl 2- { [ (4-chlorophenyl)carbamothioyl]amino}acetate” is a solid and should be stored in a dark place, sealed in dry conditions . The compound “Ethyl 2- ( (4-chlorophenyl)amino)acetate” is also a solid and should be kept in a dark place, sealed in dry conditions, at a temperature of 2-8°C .
Scientific Research Applications
- This inhibition disrupts the parasite’s ability to synthesize pyrimidines, making it a potential antimalarial agent .
- PfDHODH-IN-2 represents a new chemical scaffold with sub-micromolar to low-micromolar inhibitory activity against PfDHODH, while maintaining low cytotoxicity to human cells .
Malaria Treatment
Species-Selective Inhibition
Fluorine Modulation
Drug Resistance Mitigation
Combination Therapies
Structural Studies and Optimization
Safety and Hazards
Mechanism of Action
Target of Action
PfDHODH-IN-2, also known as Ethyl 2-[(4-chlorophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate, is a potent inhibitor of Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH) . PfDHODH is an essential enzyme in the de novo pyrimidine biosynthesis pathway of the malaria parasite, Plasmodium falciparum .
Mode of Action
PfDHODH-IN-2 interacts with PfDHODH by binding to a hydrophobic pocket located at the N-terminus where ubiquinone binds . This binding site is structurally divergent from the mammalian orthologue, which allows PfDHODH-IN-2 to selectively inhibit PfDHODH .
Biochemical Pathways
PfDHODH catalyzes the oxidation of dihydroorotate to orotate and utilizes ubiquinone as an electron acceptor in the fourth step of pyrimidine de novo biosynthesis . By inhibiting PfDHODH, PfDHODH-IN-2 disrupts the pyrimidine biosynthesis pathway, which is vital for the survival and proliferation of Plasmodium falciparum .
Pharmacokinetics
It is known that the compound exhibits potent inhibitory activity against pfdhodh with an ic50 value of 111 µM .
Result of Action
The inhibition of PfDHODH by PfDHODH-IN-2 leads to a disruption in the pyrimidine biosynthesis pathway. This disruption is detrimental to the survival and proliferation of Plasmodium falciparum, making PfDHODH-IN-2 a potential antimalarial agent .
properties
IUPAC Name |
ethyl 5-(4-chlorophenyl)imino-3-hydroxy-2H-thiophene-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c1-2-18-13(17)11-10(16)7-19-12(11)15-9-5-3-8(14)4-6-9/h3-6,16H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APZUOZADGNBHOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(CSC1=NC2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PfDHODH-IN-2 |
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